molecular formula C20H21N3O5S2 B6558387 N-(3,4-dimethoxyphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040658-30-7

N-(3,4-dimethoxyphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6558387
CAS No.: 1040658-30-7
M. Wt: 447.5 g/mol
InChI Key: SUZGKDNSAPIXKU-UHFFFAOYSA-N
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Description

The compound “N-(3,4-dimethoxyphenyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and methoxy groups (-OCH3) attached to phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The electron-donating methoxy groups could potentially have interesting effects on the electronic structure of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amide could make the compound more soluble in polar solvents . The aromatic rings could contribute to its UV-Vis absorption spectrum .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and cannot be predicted from the chemical structure alone .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For example, it could be interesting to investigate whether the compound has any biological activity, given its structural complexity .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-27-17-9-6-14(10-18(17)28-2)21-19(24)11-15-12-29-20(23-15)22-13-4-7-16(8-5-13)30(3,25)26/h4-10,12H,11H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZGKDNSAPIXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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